Butanoic acid, 4-(methylphenylamino)-, also known as 4-(methylphenylamino)butanoic acid, is an organic compound with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of approximately 193.24 g/mol. It is characterized by a butanoic acid backbone substituted with a 4-(methylphenylamino) group. This compound is notable for its potential applications in various fields, including pharmaceuticals and biochemistry. Its structural formula features a carboxylic acid functional group (-COOH) and an amine group (-NH) linked to a phenyl ring, which contributes to its unique chemical properties .
These reactions highlight its versatility in synthetic organic chemistry .
There are various methods for synthesizing butanoic acid, 4-(methylphenylamino)-:
These synthetic routes can be optimized based on desired yields and purity levels .
Butanoic acid, 4-(methylphenylamino)- has potential applications in:
Its ability to interact with various biological systems makes it a candidate for further research in these areas .
Several compounds share structural similarities with butanoic acid, 4-(methylphenylamino)-. Here are some examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Butanoic Acid | C₄H₈O₂ | Simple carboxylic acid without amine group |
4-Aminobutanoic Acid | C₄H₉N₁O₂ | Contains an amino group instead of phenyl |
Phenylbutanoic Acid | C₉H₈O₂ | Phenyl substitution without amino group |
3-(Methylphenyl)butanoic Acid | C₁₂H₁₄O₂ | Different position for methyl substitution |
Butanoic acid, 4-(methylphenylamino)- is unique due to the combination of both the butanoic acid moiety and the methylphenylamino group, which may confer distinct biochemical properties compared to these similar compounds .